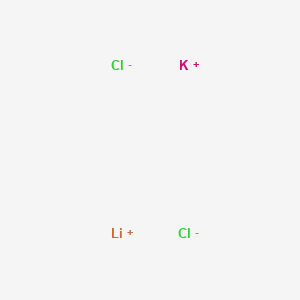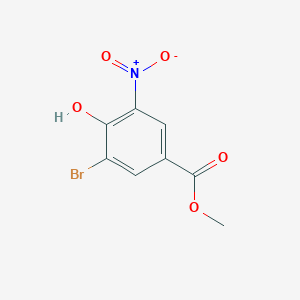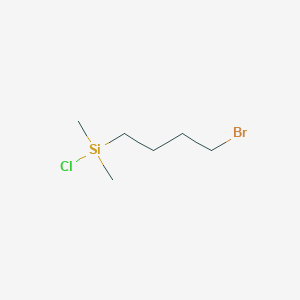
Lithium chloride-potassium chloride
Descripción general
Descripción
Lithium chloride-potassium chloride (LKE) is a eutectic anhydrous compound . It can serve as a medium for chemical and electrochemical processing . It has potential applications in the field of molten salt batteries, metal refining, pyrochemical nuclear fuel processing, and electric power cells .
Synthesis Analysis
Highly concentrated aqueous lithium chloride solutions were investigated by classical molecular dynamics (MD) and reverse Monte Carlo (RMC) simulations . MD calculations were carried out applying twenty-nine combinations of ion-water interaction models at four salt concentrations .Molecular Structure Analysis
The structure of aqueous lithium chloride solutions at high concentrations was revealed by a comparison of classical interatomic potential models . It was found that four nearest neighbors (oxygen atoms and chloride ions together) are around a lithium ion at each concentration .Chemical Reactions Analysis
While the reaction of lithium with potassium chloride to produce potassium is theoretically unlikely due to lithium’s lower reactivity, there is some evidence suggesting that this reaction may be possible .Physical And Chemical Properties Analysis
Lithium Chloride is a white crystal, easily soluble in water, with a solubility of 67g/100ml of water under standard conditions . It is also easily soluble in organic solvents such as ethanol, acetone, pyridine, but hardly soluble in ether .Aplicaciones Científicas De Investigación
Thermal Battery Technology
Lithium chloride-potassium chloride (LiCl-KCl) eutectic is used to prepare microporous separator pellets for primary lithium thermal batteries. These batteries benefit from the eutectic’s properties, such as low viscosity and high conductivity, which are essential for battery performance .
Metal Refining
The LiCl-KCl eutectic serves as an electrolytic bath for the separation of actinides from lanthanides on aluminum electrodes. This application takes advantage of the eutectic’s ability to dissolve various metal chlorides and facilitate their selective electro-deposition .
Uranium Electrorefining
In nuclear fuel reprocessing, LiCl-KCl eutectic is used as an electrolyte for the reduction and electrorefining of uranium. The eutectic mixture provides a stable ionic medium that can operate at high temperatures required for uranium processing .
Low-Temperature Electrolyte
The LiCl-KCl binary system is recognized as a low-temperature and low-viscosity electrolyte suitable for electric power cells. Its unique properties make it an attractive option for applications requiring efficient ion transport at lower temperatures .
Electrical Conductivity Enhancement
Research has shown that modifying the mole fraction of LiCl-KCl can enhance electrical conductivity. This property is crucial for achieving high performance in applications such as thermal batteries and other devices relying on ion transport .
Alternative to Lithium in Batteries
Studies are exploring chloride ions from seawater as a possible replacement for lithium in batteries. LiCl-KCl could play a role in this research by providing a medium for chloride ion insertion into materials like Fe(OH)2 layered double hydroxide, potentially leading to new battery technologies .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
lithium;potassium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.K.Li/h2*1H;;/q;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQWRNRRURULEY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Cl-].[Cl-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2KLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583818 | |
| Record name | Lithium potassium chloride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium chloride-potassium chloride | |
CAS RN |
65567-96-6 | |
| Record name | Lithium potassium chloride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does LiCl-KCl interact with metal oxides like uranium dioxide (UO2)?
A1: LiCl-KCl eutectic acts as a solvent and electrolyte for the electrochemical reduction of UO2 to uranium metal. [] This interaction facilitates the direct alloying of electro-deposited lithium with molten aluminum or aluminum alloys. []
Q2: What is the role of oxygen ions (O2-) in the electrochemical reduction process within LiCl-KCl?
A2: Increased O2- activity in the LiCl-KCl melt hinders the electroreduction of metal oxides. [] This is due to the thermodynamic interplay between the reduction potentials and the activity of O2- ions.
Q3: How does LiCl-KCl eutectic affect the morphology of electrodeposited materials like uranium?
A3: The electroreduction of UO2 in LiCl-KCl leads to a characteristic "coral-like" structure in the deposited uranium metal. [] This morphology arises from the volume changes during the reduction process and significantly impacts the material's porosity and pore connectivity.
Q4: What is the molecular formula and weight of LiCl-KCl eutectic?
A4: LiCl-KCl eutectic is not a distinct compound with a single molecular formula or weight. It is a mixture of lithium chloride (LiCl) and potassium chloride (KCl), typically in a eutectic composition (approx. 59 mol% LiCl and 41 mol% KCl).
Q5: What spectroscopic techniques are used to study LiCl-KCl eutectic and dissolved species?
A5: Various spectroscopic methods are employed, including: * Visible Absorption Spectroscopy: Used to study the behavior of alkali metals like lithium, sodium, and potassium in LiCl-KCl melt. [] * Near Infrared Absorption Spectroscopy: Provides information about the complexation of various cations, including rare-earth elements, nickel, and cobalt, in the molten salt. [] * Laser-Induced Breakdown Spectroscopy (LIBS): Enables the quantitative analysis of elements like uranium and plutonium in LiCl-KCl salt during pyroprocessing. []
Q6: How does the choice of materials for electrodes and containers affect compatibility with LiCl-KCl melt?
A7: The corrosive nature of molten LiCl-KCl necessitates careful material selection. Studies on various steel grades (2.25Cr-1Mo, 9Cr-1Mo), nickel-based alloys (Alloy 600, 625, 690), and partially stabilized zirconia coatings provide insights into their corrosion resistance at high temperatures (873 K) under an argon atmosphere. []
Q7: Can LiCl-KCl eutectic be used in catalytic applications?
A8: While LiCl-KCl eutectic itself might not be a catalyst, it serves as a solvent and reaction medium for catalytic processes. For instance, ternary salt mixtures like MoCl3-LiCl-KCl and NiCl2-LiCl-KCl exhibit catalytic activity in coal hydroliquefaction with hydrogen donor vehicles. [] The performance of these catalysts is influenced by the salt/coal ratio and impacts coal conversion, product distribution, and hydrogen transfer mechanisms.
Q8: How does varying the LiCl-KCl molar ratio influence the properties of the eutectic?
A10: Modifying the LiCl-KCl mole fraction significantly affects the eutectic's electrical conductivity, particularly at high temperatures. [] Optimizing this ratio is crucial for enhancing the performance of applications like thermal batteries.
Q9: How does the presence of impurities affect the stability of LiCl-KCl eutectic?
A11: Even trace impurities can influence the lifetime of solvated electrons (eS-) generated by radiolysis in LiCl-KCl melt. [] The observed decay of eS- is often dictated by these impurities, emphasizing the importance of purity control.
Q10: How are metal ion concentrations determined in LiCl-KCl eutectic?
A13: Several electrochemical techniques are employed: * Polarography: Used to investigate the feasibility of directly determining metal ions in molten LiCl-KCl at 450 °C. The technique has been applied to study cadmium, bismuth, chromium, copper, and other metal chlorides. [] * Controlled Potential Coulometry: Allows for precise determination of metals like platinum, copper, chromium, and vanadium in LiCl-KCl melt. This method involves controlled electrodeposition or stripping of the target metal. [] * Chronopotentiometry: Provides insights into the anodic processes and diffusion behavior of metals like zinc and lithium dissolved in a liquid bismuth electrode within LiCl-KCl eutectic. []
Q11: Are there environmental concerns associated with LiCl-KCl eutectic?
A11: While the provided research doesn't explicitly address environmental impacts, the use of LiCl-KCl eutectic in industrial processes necessitates responsible waste management and potential mitigation strategies to minimize ecological risks.
Q12: What factors influence the solubility of metals in LiCl-KCl eutectic?
A15:
Temperature: Solubility generally increases with temperature. []* Atmosphere:* The presence of oxygen, nitrogen, or moisture can significantly impact the solubility of metals like lithium due to the formation of lithium compounds. []
Q13: Are there alternative molten salt systems to LiCl-KCl eutectic?
A13: Yes, the choice of a molten salt system depends on the specific application. Factors to consider include melting point, electrochemical window, ionic conductivity, viscosity, and cost. Examples of alternative molten salts include:* LiF-NaF-KF (FLiNaK)* NaCl-KCl* CaCl2-NaCl
Q14: How is LiCl-KCl eutectic waste managed?
A14: Proper waste management of LiCl-KCl eutectic is crucial to prevent environmental contamination. Strategies may include:* Recycling: Recovering and purifying LiCl-KCl for reuse in industrial processes.* Neutralization: Converting LiCl-KCl into less hazardous forms before disposal. * Landfilling: Disposing of treated waste in specialized landfills designed for hazardous materials.
Q15: What resources are available for LiCl-KCl eutectic research?
A15: Key resources include:* Specialized Laboratories: Facilities equipped for high-temperature electrochemical experiments, materials characterization, and molten salt handling.* Literature Databases: Access to scientific publications and patents related to LiCl-KCl eutectic.* Software Tools: Programs for electrochemical analysis, thermodynamic calculations, and molecular modeling.
Q16: What are some historical milestones in LiCl-KCl eutectic research?
A19: Key milestones include:* Early Electrochemical Studies: Pioneering work on the electrochemical behavior of various metals and compounds in LiCl-KCl melt, establishing its potential as an electrolyte for high-temperature applications. [, , , , , , ] * Development of Molten Salt Batteries: Exploration of LiCl-KCl eutectic as an electrolyte in thermal batteries, leading to advancements in battery design and performance. [, ]* Nuclear Applications: Investigation of LiCl-KCl in pyroprocessing for nuclear fuel reprocessing, focusing on the separation and recovery of actinides like uranium and plutonium. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)




![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)




![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)

